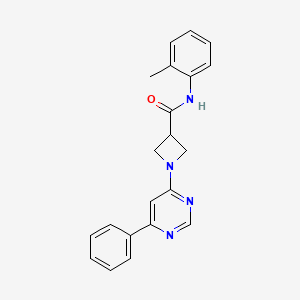
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as NMP-1-6-PP, is an organic compound that has been studied for its potential use in scientific research. NMP-1-6-PP is a member of the azetidine-3-carboxamide family of compounds and has been found to have numerous biochemical and physiological effects.
科学研究应用
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have numerous scientific research applications. It has been used as a model compound to study the effects of azetidine-3-carboxamides on the body, as well as its potential therapeutic effects. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been used in studies of the structure-activity relationships of azetidine-3-carboxamides, as well as in studies of the pharmacokinetics and pharmacodynamics of azetidine-3-carboxamides.
作用机制
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is believed to act on the body by binding to the N-methyl-D-aspartate (NMDA) receptor. The binding of N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide to the NMDA receptor results in the activation of the receptor and the subsequent release of neurotransmitters, such as glutamate and aspartate. This activation of the NMDA receptor is believed to be the mechanism of action for N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide’s biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have numerous biochemical and physiological effects. It has been found to be an agonist of the NMDA receptor, meaning that it activates the receptor and results in the release of neurotransmitters. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have neuroprotective effects, meaning that it can protect nerve cells from damage. Furthermore, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have anti-inflammatory effects, meaning that it can reduce inflammation in the body.
实验室实验的优点和局限性
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has numerous advantages and limitations for lab experiments. One of the major advantages of using N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in lab experiments is its relative stability. N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is relatively easy to synthesize, making it a good choice for lab experiments. However, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has some limitations for lab experiments as well. For example, it is not water soluble and must be dissolved in an organic solvent before use.
未来方向
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has numerous potential future directions. One potential future direction is to further study its potential therapeutic effects. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in drug development. Furthermore, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer’s disease. Finally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in the treatment of pain and inflammation.
合成方法
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be synthesized using a variety of methods. The most commonly used synthesis method is the reaction of 2-methylphenylhydrazine with 6-phenylpyrimidin-4-yl chloride in the presence of a base, such as sodium hydroxide. The reaction yields N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide as the major product, along with some minor byproducts.
属性
IUPAC Name |
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-7-5-6-10-18(15)24-21(26)17-12-25(13-17)20-11-19(22-14-23-20)16-8-3-2-4-9-16/h2-11,14,17H,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDPAQTWRANHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(o-tolyl)azetidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B6424286.png)
![2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6424290.png)
![1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B6424296.png)
![5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424298.png)
![4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine](/img/structure/B6424302.png)
![2,4-dimethyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6424311.png)
![4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B6424318.png)
![1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione](/img/structure/B6424322.png)
![4-{[1-(3,4-difluorobenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B6424324.png)
![(2E)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6424327.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B6424329.png)
![2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B6424333.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B6424351.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6424354.png)